Ethacridine

Beschreibung

A topically applied anti-infective agent.

See also: this compound Lactate (active moiety of).

Eigenschaften

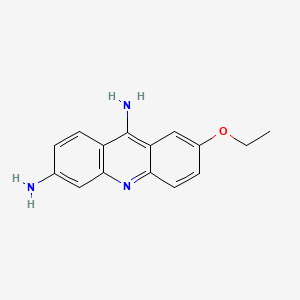

IUPAC Name |

7-ethoxyacridine-3,9-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2,16H2,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKWKGFPFXJVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1837-57-6 (lactate monohydrate), 6402-23-9 (monohydrate) | |

| Record name | Ethacridine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048402 | |

| Record name | Ethacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442-16-0 | |

| Record name | Ethacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethacridine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethacridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHACRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIX85M1A6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Ethacridine Lactate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethacridine lactate, a derivative of acridine, is a multifaceted compound with a long history of use as both an antiseptic and an abortifacient. Its biological activities stem from a range of molecular mechanisms, including direct interaction with nucleic acids, enzyme inhibition, and modulation of cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound lactate, presenting available quantitative data, detailed experimental protocols for an in-depth understanding of its functions, and visualizations of the key pathways and experimental workflows.

Antimicrobial Mechanism of Action

The primary antimicrobial effect of this compound lactate, particularly against Gram-positive bacteria such as Streptococcus and Staphylococcus species, is attributed to its ability to intercalate into bacterial DNA.[1] This interaction disrupts critical cellular processes, ultimately leading to bacteriostasis.

DNA Intercalation

Antimicrobial Efficacy

The antimicrobial potency of this compound lactate has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against various bacterial strains.

| Bacterial Strain | MIC (μg/mL) | CC50 (μg/mL) | Reference |

| Staphylococcus aureus | 100-200 | - | [3] |

| Escherichia coli | 200-800 | - | [3] |

| Salmonella enterica | 9.7 (MIC90) | - | [4] |

| Bacillus cereus | 6.2 (MIC90) | - | [4] |

| Human Cell Line | - | 6.88 | [2] |

Abortifacient Mechanism of Action

This compound lactate is utilized for second-trimester pregnancy termination through its ability to induce uterine contractions.[5][6] This is a complex process involving multiple signaling pathways. The extra-amniotic instillation of this compound lactate is thought to initiate a cascade of events leading to myometrial contractility.[7]

Modulation of Intracellular Calcium and pH

A key aspect of uterine smooth muscle contraction is the regulation of intracellular calcium ([Ca²⁺]i) levels. Studies on the lactate component of the drug suggest that it can influence myometrial contractility by altering intracellular pH (pHi). An increase in lactate can lead to intracellular acidification, which in turn has been shown to inhibit L-type Ca²⁺ channel activity. This reduces Ca²⁺ transients and consequently decreases the force of myometrial contractions.[8][9] This suggests a potential feedback mechanism, though the direct action of the this compound moiety on these channels is not fully elucidated.

Prostaglandin Pathway

The abortifacient effect of this compound lactate is also linked to the prostaglandin pathway.[2] Extra-amniotic instillation can cause the release of endogenous prostaglandins, which are potent stimulators of uterine contractions.[7] Clinical studies have shown a synergistic effect when this compound lactate is used in combination with prostaglandin E2 (PGE2) analogues, suggesting a convergence on this pathway.[5][10]

Other Potential Mechanisms

Other proposed, though less detailed, mechanisms for the abortifacient action of this compound lactate include the activation of uterine mast cells, leading to the release of contractile mediators, and potential alterations in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

Enzyme Inhibition

This compound lactate has been identified as an inhibitor of specific enzymes, which may contribute to its broader biological effects.

Poly(ADP-ribose) Glycohydrolase (PARG) Inhibition

This compound lactate is known to be an inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), an enzyme critical for the degradation of poly(ADP-ribose) (PAR) chains.[10][11][12] PAR chains are synthesized by PARP enzymes in response to DNA damage, and their timely removal by PARG is essential for the completion of DNA repair processes. Inhibition of PARG leads to the accumulation of PAR, which can disrupt DNA repair and induce cell death, particularly in cancer cells.[13] While a specific IC50 value for this compound lactate's inhibition of PARG is not available in the reviewed literature, potent PARG inhibitors have been developed with IC50 values in the low nanomolar range.

Topoisomerase Inhibition

Acridine derivatives are known to be capable of inhibiting topoisomerases I and II, enzymes that resolve DNA topological problems during replication and transcription.[14][15] These inhibitors can act as "poisons" by stabilizing the transient DNA-topoisomerase cleavage complex, leading to DNA strand breaks and apoptosis.[13] Although direct evidence for this compound lactate as a topoisomerase inhibitor is not specified, its acridine structure makes this a plausible mechanism of action, particularly in the context of its anti-proliferative effects.

Immunomodulatory and Other Cellular Mechanisms

Modulation of T-Helper Cell Responses

This compound lactate has been reported to modulate Th1-type lymphocytes, which are key players in cell-mediated immunity.[2] Th1 cells are characterized by the production of cytokines such as interferon-gamma (IFN-γ), which activates macrophages.[16][17] The precise mechanism by which this compound lactate influences Th1 differentiation and function requires further investigation.

Anti-inflammatory Effects and Cytokine Modulation

The lactate component of the molecule can exert anti-inflammatory effects. Lactate is known to signal through the G protein-coupled receptor GPR81, which can lead to the downregulation of pro-inflammatory cytokines like IL-1β and IL-6.[18] This may contribute to the overall biological profile of this compound lactate.

Inhibition of Ribosomal RNA (rRNA) Synthesis

Studies on the related compound 9-aminoacridine have demonstrated a potent inhibitory effect on ribosome biogenesis.[3][14] This occurs through the dual inhibition of both the transcription of precursor rRNA by RNA polymerase I and the subsequent processing of these precursors.[3][19] Given the structural similarity, it is plausible that this compound lactate shares this mechanism, which would contribute to its antiproliferative and antimicrobial activities.

Experimental Protocols

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay measures the ability of a test compound to displace a fluorescent intercalating dye (e.g., ethidium bromide) from DNA.

-

Materials: Calf thymus DNA, ethidium bromide, this compound lactate, fluorescence spectrophotometer, assay buffer (e.g., Tris-HCl, NaCl, EDTA).

-

Procedure:

-

Prepare a solution of DNA and ethidium bromide in the assay buffer and allow it to equilibrate to obtain a stable fluorescence signal.

-

Measure the baseline fluorescence emission (e.g., excitation at 525 nm, emission at 605 nm for ethidium bromide).

-

Add increasing concentrations of this compound lactate to the solution.

-

After each addition, allow the solution to equilibrate and measure the fluorescence emission.

-

A decrease in fluorescence intensity indicates the displacement of ethidium bromide by this compound lactate, confirming its DNA binding activity.

-

-

Data Analysis: The binding constant can be calculated using appropriate binding models and software.

Topoisomerase I DNA Relaxation Assay

This assay assesses the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.[20]

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, this compound lactate, reaction buffer, stop solution/loading dye, agarose gel, electrophoresis equipment.

-

Procedure:

-

Set up reaction tubes containing the reaction buffer and supercoiled DNA.

-

Add varying concentrations of this compound lactate (and a vehicle control).

-

Initiate the reaction by adding topoisomerase I.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction with the stop solution (containing SDS and proteinase K).

-

Analyze the DNA topology by agarose gel electrophoresis.

-

-

Data Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control. The IC50 can be determined by quantifying the band intensities.

Cellular PARG Inhibition Assay (Immunofluorescence)

This method quantifies the inhibition of PARG activity within cells by measuring the accumulation of PAR chains after DNA damage.

-

Materials: Cell line (e.g., HeLa), DNA damaging agent (e.g., MMS or H₂O₂), this compound lactate, primary antibody against PAR, fluorescently labeled secondary antibody, DAPI for nuclear staining, high-content imaging system.

-

Procedure:

-

Seed cells in a multi-well plate (e.g., 96- or 384-well).

-

Pre-treat cells with various concentrations of this compound lactate for a specified time.

-

Induce DNA damage by adding the DNA damaging agent for a short period.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-PAR antibody, followed by the fluorescent secondary antibody and DAPI.

-

Acquire images using a high-content imaging system.

-

-

Data Analysis: Quantify the mean fluorescence intensity of PAR staining within the nucleus (defined by DAPI). An increase in PAR signal in the presence of this compound lactate indicates PARG inhibition. The EC50 can be calculated from the dose-response curve.

Myometrial Contraction Assay

This assay measures the effect of this compound lactate on the contractility of uterine smooth muscle strips.

-

Materials: Myometrial tissue from a suitable animal model (e.g., pregnant rat), organ bath system with isometric force transducers, Krebs-Henseleit solution, this compound lactate.

-

Procedure:

-

Dissect strips of myometrium and mount them in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the strips to equilibrate and establish regular spontaneous contractions.

-

Record baseline contractile activity (frequency, amplitude, duration).

-

Add this compound lactate in a cumulative concentration-response manner.

-

Record the changes in contractile parameters at each concentration.

-

-

Data Analysis: Analyze the changes in contractile force and frequency to determine the inhibitory or stimulatory effects of the compound and calculate the EC50.

Visualizations

Signaling Pathways and Mechanisms

Caption: Overview of the primary mechanisms of action of this compound lactate.

Experimental Workflows

References

- 1. Lactate-Dependent Regulation of Immune Responses by Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antibacterial and antiproliferative potential of some new 1-pyridinecarbonyl-4-substituted thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomedscidirect.com [biomedscidirect.com]

- 6. mdpi.com [mdpi.com]

- 7. Mifepristone Followed by Misoprostol or this compound Lactate and Oxytocin for Second Trimester Abortion: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiological increases in lactate inhibit intracellular calcium transients, acidify myocytes and decrease force in term pregnant rat myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiological increases in lactate inhibit intracellular calcium transients, acidify myocytes and decrease force in term pregnant rat myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of this compound lactate and prostaglandin E2 in second trimester medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound lactate -- a safe and effective drug for termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound lactate | Antibacterial | TargetMol [targetmol.com]

- 13. Inhibition of Poly ADP-Ribose Glycohydrolase Sensitizes Ovarian Cancer Cells to Poly ADP-Ribose Polymerase Inhibitors and Platinum Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fidabio [fidabio.com]

- 16. Molecular Mechanisms of T Helper Cell Differentiation and Functional Specialization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

- 18. Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ethacridine Lactate: A Comprehensive Technical Guide

An In-depth Exploration of the Discovery, History, and Scientific Foundation of an Acridine-Derived Antiseptic and Abortifacient

Abstract

Ethacridine lactate, a derivative of acridine, has a long-standing history in medicine, initially as a potent antiseptic agent and later finding a significant application as an abortifacient for second-trimester pregnancy termination. This technical guide provides a comprehensive overview of this compound lactate, detailing its discovery and historical context within the development of acridine-based compounds. The document elucidates its chemical and physical properties, synthesis methodologies, and mechanisms of action for both its antimicrobial and uterotonic effects. Key experimental protocols are detailed to provide researchers and drug development professionals with a practical understanding of the scientific investigation of this compound. Quantitative data are presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core scientific principles.

Discovery and History

The development of this compound lactate is intrinsically linked to the broader history of acridine-based compounds in medicine. The antimicrobial potential of acridine derivatives was first recognized in the early 20th century.

-

Early 1900s: The use of acridines as antimicrobial agents was initially proposed by Paul Ehrlich and L. Benda in 1912.[1][2] Their work on synthetic dyes led to the discovery of the therapeutic properties of these compounds.

-

World War I: The first clinical application of acridine derivatives as antiseptics occurred in 1917, with proflavine and acriflavine being used to treat wounds on the battlefield.[1]

-

Adrien Albert's Contributions: The Australian chemist Adrien Albert was a pivotal figure in understanding the structure-activity relationships of acridine compounds.[1][3] His research established the key chemical properties necessary for their antibacterial activity.[1]

-

Emergence of this compound Lactate: While the exact individual credited with the first synthesis of this compound lactate is not clearly documented in the available literature, its development arose from this intensive period of research into acridine antiseptics. It became recognized for its effectiveness against Gram-positive bacteria.[3]

Chemical and Physical Properties

This compound lactate is the lactate salt of 2-ethoxy-6,9-diaminoacridine.[3] It is also known by the trade name Rivanol.[4]

| Property | Value | Reference(s) |

| IUPAC Name | 7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid | [5] |

| Molecular Formula | C18H21N3O4 | [6] |

| Molecular Weight | 343.38 g/mol | [6] |

| Appearance | Yellow crystalline powder | [7][8] |

| Melting Point | 226 °C | [3] |

| Solubility | Sparingly soluble in water, very slightly soluble in ethanol, practically insoluble in methylene chloride. More soluble in hot water. | [7][8] |

| pKa (Strongest Basic) | 12.12 | [5] |

| logP | 2.59 | [5] |

Synthesis of this compound Lactate

Several methods for the synthesis of this compound lactate have been described, primarily in patent literature. A common approach involves the reduction of a nitro-acridine precursor followed by salt formation with lactic acid.

Experimental Protocol: Synthesis via Reduction of 2-ethoxy-6-nitro-9-aminoacridine

This protocol is based on methodologies described in patent literature.

Materials:

-

2-ethoxy-6-nitro-9-aminoacridine

-

Zinc powder

-

Ammonium chloride

-

Ethanol

-

90% Lactic acid

-

Nitrogen gas

Procedure:

-

To a 500 mL reaction flask, add 10 g of 2-ethoxy-6-nitro-9-aminoacridine, 8 g of zinc powder, and 6.6 g of solid ammonium chloride.

-

Add 150 mL of ethanol to the flask.

-

Place the reaction under a nitrogen atmosphere.

-

Heat the mixture to 80°C and maintain the reaction for 2 hours with stirring.

-

After 2 hours, allow the mixture to cool to room temperature. This solution contains 2-ethoxy-6,9-diaminoacridine.

-

To the resulting solution, add 3.53 g of 90% lactic acid.

-

Under a nitrogen atmosphere, heat the mixture to 80°C and stir for 1 hour.

-

Filter the mixture while it is still warm.

-

Allow the filtrate to cool to room temperature, which will cause the precipitation of a bright yellow solid.

-

Collect the solid by filtration. The resulting product is this compound lactate.

Expected Yield and Purity:

-

Yield: Approximately 9 g (74% total yield)

-

Purity: Approximately 99.23%

Mechanism of Action

This compound lactate exhibits two primary pharmacological activities: as an antiseptic and as an abortifacient. The underlying mechanisms for these actions are distinct.

Antiseptic Mechanism

The antibacterial effect of this compound lactate is most pronounced against Gram-positive bacteria.[4] Its mechanism is multifaceted:

-

DNA Intercalation: As a planar aromatic molecule, this compound can insert itself between the base pairs of bacterial DNA.[9][10] This intercalation disrupts the normal structure of the DNA helix, interfering with DNA replication and transcription, ultimately leading to bacterial cell death.[10]

-

Inhibition of Poly(ADP-ribose) Glycohydrolase (PARG): this compound lactate has been identified as an inhibitor of PARG, an enzyme involved in the DNA damage response.[11][12] By inhibiting PARG, this compound lactate may enhance the cytotoxic effects of DNA damage in bacteria.[12]

Experimental Protocol: DNA Intercalation Assay (DNA Unwinding Assay)

This is a general protocol to determine if a compound intercalates DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound lactate solution at various concentrations

-

Vaccinia virus topoisomerase I

-

10x Topoisomerase I assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM DTT, 10 mM EDTA)

-

Stop buffer (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

-

1% Agarose gel

-

Ethidium bromide staining solution

-

Gel electrophoresis apparatus

Procedure:

-

Prepare reaction mixtures containing supercoiled plasmid DNA, 1x topoisomerase I assay buffer, and varying concentrations of this compound lactate.

-

Incubate the mixtures at 37°C for 10 minutes.

-

Add Vaccinia virus topoisomerase I to each reaction and incubate for a further 30 minutes at 37°C.

-

Stop the reactions by adding the stop buffer.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Interpretation:

-

Intercalating agents will cause the supercoiled DNA to unwind. Topoisomerase I will then relax this unwound DNA, resulting in a change in its electrophoretic mobility. The degree of unwinding will be dependent on the concentration of this compound lactate.

Abortifacient Mechanism

The use of this compound lactate for second-trimester pregnancy termination is based on its ability to induce uterine contractions. The primary mechanism is believed to be the local release of prostaglandins.

-

Prostaglandin Release: Extra-amniotic instillation of this compound lactate is thought to cause decidual necrosis, leading to the release of endogenous prostaglandins, particularly prostaglandin E2 (PGE2).[13][14] Prostaglandins are potent stimulators of myometrial contractions.[13]

-

Calcium Influx and cAMP Modulation: Uterine smooth muscle contraction is regulated by intracellular calcium concentrations and cyclic adenosine monophosphate (cAMP) levels. Prostaglandins can increase intracellular calcium and modulate cAMP signaling pathways to promote contractions.[15] While the direct effect of this compound lactate on these pathways is not fully elucidated, its induction of prostaglandin release indirectly influences these signaling cascades.

Experimental Protocol: Measurement of Intracellular Calcium in Myometrial Cells

This is a general protocol for measuring changes in intracellular calcium.

Materials:

-

Isolated myometrial cells

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

Physiological salt solution (e.g., Krebs-Henseleit solution)

-

This compound lactate solution

-

Fluorescence spectrophotometer or imaging system

Procedure:

-

Load the isolated myometrial cells with Fura-2 AM by incubating them in a physiological salt solution containing the dye.

-

Wash the cells to remove extracellular Fura-2 AM.

-

Place the cells in a cuvette or on a microscope slide suitable for fluorescence measurements.

-

Record the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

-

Add this compound lactate to the cells and continue to record the fluorescence changes over time.

-

Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the relative changes in intracellular calcium concentration.

Quantitative Data

Antimicrobial Activity

| Microorganism | MIC90 (μg/mL) | Reference |

| Salmonella enterica | 9.7 | |

| Bacillus cereus | 6.2 |

Clinical Efficacy in Second Trimester Abortion

| Parameter | Value | Reference |

| Success Rate | 93% | [16] |

| Mean Induction-Delivery Interval | 40.5 hours | [16] |

Visualizations

Diagrams of Signaling Pathways and Workflows

Caption: Mechanism of antiseptic action of this compound Lactate via DNA intercalation.

Caption: Proposed mechanism of this compound lactate as an abortifacient.

Caption: Workflow for the synthesis of this compound lactate.

Conclusion

This compound lactate remains a compound of significant interest due to its dual utility as an antiseptic and an abortifacient. Its discovery is rooted in the pioneering work on acridine chemistry from the early 20th century. While newer antiseptics and methods for pregnancy termination have been developed, a thorough understanding of the scientific principles underlying this compound lactate's function is crucial for researchers in drug development and reproductive health. This guide has provided a detailed overview of its history, properties, synthesis, and mechanisms of action, supported by experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. Further research to fully elucidate the direct molecular targets of this compound lactate in the myometrium could open new avenues for therapeutic development.

References

- 1. This compound lactate | Antibacterial | TargetMol [targetmol.com]

- 2. Physiological increases in lactate inhibit intracellular calcium transients, acidify myocytes and decrease force in term pregnant rat myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound lactate - Wikipedia [en.wikipedia.org]

- 4. This compound lactate: Chemical properties; Uses_Chemicalbook [chemicalbook.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound Lactate | C18H21N3O4 | CID 15789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound lactate monohydrate | 6402-23-9 [chemicalbook.com]

- 8. uspbpep.com [uspbpep.com]

- 9. On demonstrating DNA intercalation | Semantic Scholar [semanticscholar.org]

- 10. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of prostaglandins in labor and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Extracellular acidification increases uterine contraction in pregnant mouse by increasing intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intraamniotic this compound lactate instillation versus vaginal PGE1 in second trimester termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Ethacridine compounds

An In-depth Technical Guide to the Biological Activity of Ethacridine Compounds

Introduction

This compound, commonly known as this compound Lactate or Rivanol, is an aromatic organic compound derived from acridine.[1] Historically, it has been widely utilized as a potent topical antiseptic and as an agent for second-trimester pregnancy termination.[1][2] A member of the acridine dye family, its planar heterocyclic structure allows it to interact with various biomolecular targets, leading to a broad spectrum of biological activities.[3] While its traditional uses are well-documented, recent research has unveiled novel applications for this compound compounds, particularly in the fields of oncology and virology, by elucidating their effects on complex cellular signaling pathways. This guide provides a comprehensive technical overview of the multifaceted biological activities of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key mechanisms and workflows for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound compounds exert their biological effects through several distinct mechanisms, reflecting their diverse therapeutic applications. The primary modes of action include direct interaction with nucleic acids, inhibition of key cellular enzymes, modulation of critical signaling pathways, and direct inactivation of pathogens. These mechanisms underscore its roles as an antibacterial, abortifacient, anticancer, and antiviral agent.

Caption: Overview of this compound's primary mechanisms and resulting biological activities.

Antimicrobial Activity

This compound's most established role is as an antiseptic agent, demonstrating significant efficacy against Gram-positive bacteria, including Streptococcus and Staphylococcus species.[1][4] Its primary antibacterial mechanism involves the intercalation of the planar acridine ring into bacterial DNA, a process that disrupts both DNA and RNA synthesis and ultimately inhibits bacterial replication.[4][5] While effective against Gram-positive organisms, it is notably less effective against Gram-negative bacteria like Pseudomonas aeruginosa.[1][4]

Recent research has expanded the antimicrobial profile to synthesized this compound derivatives. These novel compounds have shown a broader spectrum of activity, demonstrating efficacy against numerous Gram-positive and some Gram-negative bacteria, as well as various fungal strains.[6][7]

References

- 1. This compound lactate - Wikipedia [en.wikipedia.org]

- 2. enigmadiagnostics.com [enigmadiagnostics.com]

- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 4. This compound lactate monohydrate | 6402-23-9 | Benchchem [benchchem.com]

- 5. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New this compound derivatives as the potential antifungal and antibacterial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Ethacridine as a Poly(ADP-ribose) Glycohydrolase (PARG) Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PARG and its Role in DNA Repair

Poly(ADP-ribosyl)ation is a post-translational modification crucial for various cellular processes, most notably the DNA damage response.[1][2] Upon DNA damage, particularly single-strand breaks (SSBs), PARP enzymes, primarily PARP1 and PARP2, are rapidly recruited to the lesion.[1] Activated PARP synthesizes long, branched chains of poly(ADP-ribose) on itself and other acceptor proteins, including histones. This accumulation of negatively charged PAR chains serves as a scaffold to recruit a multitude of DNA repair factors, such as XRCC1, to the site of damage.

The timely removal of these PAR chains is equally critical for the completion of the repair process and is primarily catalyzed by Poly(ADP-ribose) glycohydrolase (PARG).[1] PARG hydrolyzes the ribose-ribose bonds within the PAR polymer, leading to the release of ADP-ribose units. This de-PARylation allows for the dissociation of the repair complex and the subsequent ligation of the DNA break. Consequently, the balanced activity of PARP and PARG is essential for maintaining genomic stability.[3] Inhibition of PARG leads to the persistent accumulation of PAR chains, which can stall replication forks, induce DNA damage, and ultimately lead to cell death, particularly in cancer cells with underlying DNA repair defects.[3]

Ethacridine: A Putative PARG Inhibitor

This compound lactate, also known as Acrinol, is an aromatic organic compound historically used as an antiseptic.[2] More recently, it has been identified as an inhibitor of poly(ADP-ribose) glycohydrolase (PARG).[2] While its primary application has been outside the realm of oncology, its ability to target a key enzyme in the DNA damage response pathway makes it a compound of interest for cancer research and drug development.

Mechanism of Action

The precise mechanism by which this compound inhibits PARG has not been extensively elucidated in publicly available literature. However, like other acridine-based compounds, it is plausible that it interacts with the enzyme's active site or allosteric sites, thereby preventing the binding or hydrolysis of the PAR substrate. Further biochemical and structural studies are required to fully characterize its mode of inhibition.

Quantitative Data on PARG Inhibitors

| Inhibitor | Type | IC50 | Kd | Reference |

| This compound Lactate | Acridine derivative | Not Available | Not Available | [2] |

| COH34 | Small molecule | 0.37 nM | 0.547 µM | [1] |

| PDD00017273 | Quinazolinone derivative | 26 nM | Not Available | [4] |

| Tannic Acid | Natural polyphenol | Micromolar range | Not Available | [5] |

| Gallotannin | Natural polyphenol | Micromolar range | Not Available | [5] |

Note: The absence of a specific IC50 value for this compound lactate in the public domain necessitates direct experimental determination to accurately assess its potency against PARG.

Signaling Pathways and Experimental Workflows

PARG's Role in Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 and PARG in the single-strand break repair (SSBR) pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. PARG inhibitor sensitivity correlates with accumulation of single-stranded DNA gaps in preclinical models of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

Ethacridine Lactate and its Putative Role in Immune Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethacridine lactate, a compound historically utilized as an antiseptic, is comprised of an acridine derivative (this compound) and a lactate salt. While direct, comprehensive studies on the immunomodulatory properties of this compound lactate are notably scarce, this technical guide aims to provide an in-depth exploration of its potential role in modulating immune responses. This analysis is based on the well-documented immunomodulatory functions of lactate and the emerging biological activities of acridine derivatives. This document synthesizes available data, outlines potential mechanisms of action, and provides detailed experimental protocols to facilitate future research in this area.

Introduction

The modulation of the immune system is a cornerstone of therapeutic strategies for a wide range of diseases, from autoimmune disorders to cancer. This compound lactate, also known as Rivanol, is a compound with a long history of use as a topical antiseptic.[1] It is composed of two biologically active moieties: this compound, an acridine derivative, and lactate. The immunomodulatory landscape is increasingly recognizing the profound impact of metabolic intermediates, such as lactate, on immune cell function.[2][3] Concurrently, acridine derivatives have been investigated for a variety of bioactivities, including anticancer and antimicrobial effects, with some evidence pointing towards immunomodulatory potential.[4][5]

This guide will dissect the potential immunomodulatory role of this compound lactate by examining its constituent parts. We will first delve into the intricate and context-dependent effects of lactate on various immune cell populations and their signaling pathways. Subsequently, we will explore the known immunomodulatory and biological activities of acridine derivatives. By combining these two facets, we aim to build a theoretical framework for the potential immunomodulatory profile of this compound lactate and to provide the necessary tools for its empirical investigation.

The Immunomodulatory Landscape of Lactate

Lactate, far from being a mere metabolic waste product, is now understood to be a critical signaling molecule that profoundly influences the immune system.[2][6] Its effects are highly context-dependent, varying with the concentration of lactate, the specific immune cell type, and the surrounding microenvironment.[7]

Effects of Lactate on Immune Cells

Lactate exerts pleiotropic effects on both innate and adaptive immune cells.

-

Macrophages: Lactate can promote the polarization of macrophages towards an anti-inflammatory M2-like phenotype, which is involved in tissue repair and immune suppression.[8][9] This is often mediated through the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.[8] Conversely, some studies suggest lactate can enhance pro-inflammatory responses in macrophages through the NF-κB pathway.[10]

-

T Cells: Lactate can have both suppressive and activating effects on T cells. High concentrations of lactate in the tumor microenvironment are known to suppress T cell proliferation and cytokine production, thereby dampening anti-tumor immunity.[6] However, some studies indicate that lactate can enhance the differentiation of Th17 cells, which are involved in certain inflammatory responses.[3]

-

Dendritic Cells (DCs): Lactate can impair the maturation and antigen-presenting capacity of dendritic cells, leading to a more tolerogenic immune response.[11]

-

Natural Killer (NK) Cells: The function of NK cells, which are crucial for anti-tumor and anti-viral immunity, can be inhibited by high lactate concentrations.[12]

Signaling Pathways Modulated by Lactate

Lactate's immunomodulatory effects are mediated through several key signaling pathways.

-

G-protein coupled receptor 81 (GPR81): GPR81 is a specific receptor for lactate. Its activation can lead to the suppression of cyclic AMP (cAMP) and subsequent downstream signaling, often resulting in anti-inflammatory effects.[2]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lactate has been shown to both activate and inhibit this pathway depending on the cellular context.[10]

-

HIF-1α Pathway: Lactate can stabilize HIF-1α, a transcription factor that plays a critical role in cellular adaptation to hypoxia and in modulating immune responses.[8]

Immunomodulatory Potential of Acridine Derivatives

Acridine and its derivatives are a class of heterocyclic compounds known for their ability to intercalate with DNA. While extensively studied for their antimicrobial and anticancer properties, their immunomodulatory effects are an emerging area of research.

Effects of Acridine Derivatives on Immune Cells and Cytokine Production

-

Macrophages: Some acridine derivatives have been shown to influence macrophage function. For instance, a novel acridine triazolidine derivative was found to alter the expression of TNF-α, IL-10, and IL-6 in macrophages, suggesting immunomodulatory activity.[4][10]

-

Cytokine Modulation: Studies on various acridine compounds have demonstrated their ability to modulate the production of key cytokines. For example, the spiro-acridine compound AMTAC-06 was shown to have immunomodulatory effects on cytokine profiles in an in vivo cancer model.[5] Acriflavine, another acridine derivative, can inhibit TLR3 signaling, which is involved in antiviral and inflammatory responses.

Quantitative Data on the Immunomodulatory Effects of Lactate and Acridine Derivatives

The following tables summarize quantitative data from studies on lactate and acridine derivatives, which can serve as a reference for hypothesizing the potential effects of this compound lactate.

Table 1: Quantitative Effects of Lactate on Immune Cell Function

| Immune Cell Type | Parameter Measured | Lactate Concentration | Observed Effect | Reference |

| Macrophages | IL-6 Production (LPS-stimulated) | 10-20 mM | Augmented IL-6 expression by 61-107% | [10] |

| Macrophages | NF-κB Transcriptional Activity | 20 mM | Synergistic increase with LPS | [10] |

| Human TM Cells | Cell Viability | 10-40 mM | Significantly decreased after 6 hours | |

| Human TM Cells | NF-κB p50 Expression | 1-40 mM | Increased expression within 5 minutes |

Table 2: Quantitative Effects of Acridine Derivatives on Immune and Cancer Cells

| Acridine Derivative | Cell Line | Parameter Measured | Concentration | Observed Effect | Reference |

| ACW-02 | J774 Macrophages | CC50 | > 256.00 µg/mL | Non-cytotoxic | [4] |

| ACW-02 | L. amazonensis amastigotes | IC50 | 6.57 µg/mL | Antileishmanial activity | [4] |

| AMTAC-06 | Ehrlich Ascites Carcinoma | Tumor Volume Reduction | 25 mg/kg | Significant reduction | |

| Acridine-4-carboxylic acid | C. albicans Biofilm | MBIC | 10 µg/mL | 86% inhibition |

Experimental Protocols for Assessing Immunomodulatory Activity

Detailed methodologies are crucial for the accurate assessment of a compound's immunomodulatory potential. The following are generalized protocols that can be adapted to study this compound lactate.

In Vitro Cytokine Release Assay

This assay is fundamental for determining the pro- or anti-inflammatory potential of a test compound.

-

Objective: To quantify the release of key cytokines from immune cells upon exposure to this compound lactate.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., RAW 264.7 macrophages, Jurkat T cells) are cultured in appropriate media.

-

Treatment: Cells are treated with a range of concentrations of this compound lactate. Controls should include vehicle-only and positive controls (e.g., lipopolysaccharide [LPS] for pro-inflammatory response, or an immunosuppressant for anti-inflammatory response).

-

Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6, IL-10, IL-1β, IFN-γ) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

-

Data Analysis: The results are analyzed to determine the dose-dependent effect of this compound lactate on cytokine production.

Macrophage Polarization Assay

This assay assesses the ability of a compound to influence the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

-

Objective: To determine if this compound lactate promotes M1 or M2 macrophage polarization.

-

Cell Differentiation: Human or murine monocytes are differentiated into macrophages using M-CSF.

-

Polarization and Treatment: Macrophages are then polarized towards an M1 phenotype (using LPS and IFN-γ) or an M2 phenotype (using IL-4 and IL-13) in the presence or absence of varying concentrations of this compound lactate.

-

Analysis: After 24-72 hours, macrophage polarization is assessed by:

-

Flow Cytometry: Staining for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.

-

qRT-PCR: Measuring the gene expression of M1 (e.g., iNOS, TNFa) and M2 (e.g., Arg1, Fizz1) markers.

-

ELISA: Quantifying the production of M1 (e.g., IL-12, TNF-α) and M2 (e.g., IL-10) cytokines.

-

NF-κB Signaling Pathway Analysis

This protocol investigates the effect of a compound on a key inflammatory signaling pathway.

-

Objective: To determine if this compound lactate modulates the NF-κB signaling pathway.

-

Cell Culture and Treatment: A suitable cell line (e.g., HEK293 with an NF-κB reporter, or macrophage cell lines) is treated with this compound lactate for various time points, with or without a stimulant like TNF-α or LPS.

-

Western Blot Analysis: Cell lysates are collected and subjected to Western blotting to analyze the phosphorylation of key signaling proteins like IκBα and p65, and the nuclear translocation of p65.

-

Reporter Gene Assay: If using a reporter cell line, luciferase or another reporter gene activity is measured to quantify NF-κB transcriptional activity.

Visualizing Potential Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows relevant to the study of this compound lactate's immunomodulatory effects.

Conclusion and Future Directions

The immunomodulatory potential of this compound lactate remains a largely unexplored field. However, by dissecting its components, a compelling hypothesis for its activity emerges. The lactate moiety is a known and potent modulator of immune cell function, capable of both pro- and anti-inflammatory effects depending on the context. The this compound component, as an acridine derivative, may also contribute to immunomodulation, potentially through mechanisms involving DNA intercalation and modulation of inflammatory signaling pathways.

Future research should focus on direct experimental validation of these hypotheses. The protocols outlined in this guide provide a starting point for a systematic investigation into the effects of this compound lactate on various immune cell types and their functional responses. Such studies are essential to uncover the true immunomodulatory profile of this compound and to determine its potential for therapeutic development in immune-related diseases. A thorough understanding of its dose-dependent effects and the specific signaling pathways it modulates will be critical for any future clinical applications.

References

- 1. A whole blood in vitro cytokine release assay with aqueous monoclonal antibody presentation for the prediction of therapeutic protein induced cytokine release syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACW-02 an Acridine Triazolidine Derivative Presents Antileishmanial Activity Mediated by DNA Interaction and Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of signaling networks associated with lactate modulation of macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactate Boosts TLR4 Signaling and NF-κB Pathway-Mediated Gene Transcription in Macrophages via Monocarboxylate Transporters and MD-2 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Lactate treatment causes NF-kappaB activation and CD44 shedding in cultured trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Effect of a Spiro-acridine Compound Involves Immunomodulatory and Anti-angiogenic Actions | Anticancer Research [ar.iiarjournals.org]

- 10. stemcell.com [stemcell.com]

- 11. criver.com [criver.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Ethacridine Lactate: Application Notes and Protocols for Second-Trimester Abortion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacridine lactate, an acridine derivative, is a well-established and effective agent for the medical termination of pregnancy in the second trimester. Primarily administered via extra-amniotic instillation, it functions as a potent abortifacient, often utilized in conjunction with other agents such as prostaglandins or oxytocin to enhance efficacy and reduce the induction-to-abortion interval. Its antiseptic properties are an additional clinical benefit. This document provides detailed application notes and protocols based on published clinical data.

Mechanism of Action

The primary mechanism of action of extra-amniotically instilled this compound lactate is multifactorial. The instillation of the solution into the extra-amniotic space leads to the mechanical separation of the fetal membranes from the uterine wall. This separation is believed to trigger the local release of endogenous prostaglandins and oxytocin.[1] These uterotonic agents stimulate uterine contractions and promote cervical ripening, ultimately leading to the expulsion of the products of conception.[2]

Caption: Logical relationship of this compound Lactate's mechanism of action.

Data Presentation

Efficacy and Induction-Abortion Interval

The following tables summarize the quantitative data from various clinical protocols involving this compound lactate for second-trimester abortion.

Table 1: this compound Lactate as a Sole Abortifacient

| Study/Group | Number of Patients | Gestational Age (weeks) | Success Rate (%) | Mean Induction-Abortion Interval (hours) | Reference |

| Retrospective Study (Group 1) | 207 | 13-20 | 92 | 35 | [2][3] |

| Prospective Study (Group B) | 30 | 12-20 | 76.66 | 33.91 ± 3.97 | [1][4] |

| Clinical Trial | 56 | 18-20 | 92.8 | 20.1 | [5] |

| Retrospective Analysis | 54 | 13-20 | 93 | 40.5 | [6] |

Table 2: this compound Lactate in Combination with Other Agents

| Study/Group | Combination Agent(s) | Number of Patients | Gestational Age (weeks) | Success Rate (%) | Mean Induction-Abortion Interval (hours) | Reference | |---|---|---|---|---|---| | Retrospective Study (Group 2) | 15-methyl PGF2 alpha | 108 | 13-20 | 98 | 19 |[2][3] | | Randomized Trial (Group E) | Mifepristone + Oxytocin | 60 | 13-20 | 98.3 | 10.9 ± 2.6 |[7] | | Randomized Controlled Trial (Group A) | Misoprostol | 42 | 13-20 | 100 (2nd Trimester) | 20 |[4] |

Complication Rates

Table 3: Reported Complications in this compound Lactate Protocols

| Study/Group | Incomplete Abortion (%) | Hemorrhage (%) | Pelvic Infection (%) | Cervical Tear (%) | Other Complications | Reference |

| Retrospective Study (Combined Groups) | 6 | 1 | 4 | - | Unplanned uterine evacuation (6%) | [2][3] |

| Prospective Study (Group B) | 47.83 (retained products) | 6.66 | - | - | High-grade fever and severe vomiting (6.66%) | [4] |

| Clinical Trial | 5.4 | 1.8 (severe bleeding) | 0 | 5.4 | Vaginal laceration (1.8%) | [5] |

| Randomized Trial (Group E) | 30 (required D&C) | - | - | - | Headache, fever, GI side effects (75%) | [7] |

Experimental Protocols

Protocol 1: Extra-amniotic Instillation of this compound Lactate Alone

This protocol is based on a retrospective study of 207 women undergoing second-trimester termination.[2][3]

Methodology:

-

Patient Preparation: Patients are placed in the lithotomy position. The cervix is exposed using a speculum, and the vagina and cervix are disinfected.

-

Catheter Insertion: A sterile Foley's catheter (No. 16) is introduced through the cervical canal into the extra-amniotic space, between the uterine wall and the fetal sac. The catheter is advanced approximately 15-20 cm.

-

Instillation: 150 ml of a 0.1% this compound lactate solution is slowly injected through the catheter. The volume may be adjusted based on gestational age (e.g., 10 ml per week of pregnancy, up to a maximum of 150 ml).[5]

-

Catheter Fixation: The balloon of the Foley catheter is inflated with 5-10 cc of air or sterile water to keep it in place. The external end of the catheter is clamped or folded and secured. A vaginal tampon may be inserted to further secure the catheter.

-

Monitoring: The patient is monitored for vital signs, uterine contractions, and any adverse effects. The catheter is typically left in situ for a specified period (e.g., 4 to 24 hours) or until expulsion of the fetus.[5][7]

-

Follow-up: If abortion does not occur within a specified timeframe (e.g., 48-72 hours), a repeat instillation or alternative methods may be considered.[5]

Caption: Workflow for extra-amniotic this compound lactate instillation.

Protocol 2: this compound Lactate with Prostaglandin Augmentation

This protocol combines extra-amniotic this compound lactate with a prostaglandin to reduce the induction-abortion interval.

Methodology:

-

Initial Procedure: Follow steps 1-3 of Protocol 1 for the extra-amniotic instillation of this compound lactate.

-

Prostaglandin Administration: After a specified interval (e.g., 6 hours), a supplementary dose of a prostaglandin analogue is administered.[2][3] This can be, for example, an extra-amniotic injection of 250 µg of 15-methyl prostaglandin F2 alpha.[2][3] Alternatively, misoprostol can be administered vaginally.

-

Monitoring and Follow-up: Continue patient monitoring as described in Protocol 1.

Protocol 3: Mifepristone Priming Followed by this compound Lactate and Oxytocin

This protocol utilizes mifepristone for cervical priming prior to the administration of this compound lactate.

Methodology:

-

Mifepristone Administration: 36-48 hours prior to the planned procedure, the patient is administered 200 mg of mifepristone orally.

-

This compound Lactate Instillation: At the scheduled time, perform the extra-amniotic instillation of this compound lactate as described in steps 1-3 of Protocol 1.

-

Oxytocin Infusion: Following the instillation of this compound lactate, an intravenous infusion of oxytocin is initiated. The dosage can be titrated up to a maximum of 100 mIU/min.[7]

-

Monitoring and Follow-up: Continuous monitoring of uterine contractions, fetal expulsion, and maternal vital signs is crucial.

Safety and Tolerability

This compound lactate is generally considered a safe and effective method for second-trimester abortion.[2][3] Its antiseptic properties may contribute to a low incidence of post-abortal infection.[5] However, potential complications can include incomplete abortion, hemorrhage, cervical tears, and, rarely, uterine rupture.[2][3][5] The combination with other agents like misoprostol may be associated with a higher incidence of side effects such as fever and gastrointestinal symptoms.[7] Careful patient selection and monitoring are essential to minimize risks. The use of this compound lactate may be particularly beneficial in women with contraindications to prostaglandins.

References

- 1. Mifepristone Followed by Misoprostol or this compound Lactate and Oxytocin for Second Trimester Abortion: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Second trimester abortion with this compound lactate plus carboprost--which is the best time to administer the carboprost? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Second trimester pregnancy termination using extra-amniotic this compound lactate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomedscidirect.com [biomedscidirect.com]

- 5. This compound lactate -- a safe and effective drug for termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intraamniotic this compound lactate instillation versus vaginal PGE1 in second trimester termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

Application Notes and Protocols: Ethacridine Lactate in Ophthalmic Solutions for Surgery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacridine lactate, an acridine derivative, is a well-established antiseptic agent with a recognized efficacy against a broad spectrum of Gram-positive bacteria.[1][2] Its mechanism of action involves the intercalation into bacterial DNA, subsequently inhibiting both DNA and RNA synthesis, which leads to bacterial cell death.[1] While traditionally used as a topical antiseptic for skin and mucous membranes, its potential application in ophthalmic solutions for surgical procedures, such as an irrigating solution, warrants further investigation. These application notes provide a comprehensive overview of this compound lactate's properties and outlines detailed protocols for its formulation and evaluation for ophthalmic surgical use.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2-ethoxy-6,9-diaminoacridine monolactate monohydrate | [2] |

| Appearance | Orange-yellow crystalline powder | [2] |

| Melting Point | 226 °C | [2] |

| Solubility | Soluble in water | [3] |

| CAS Number | 1837-57-6 | [2] |

Antimicrobial Spectrum and Efficacy

This compound lactate demonstrates potent bactericidal activity, primarily against Gram-positive bacteria such as Staphylococcus and Streptococcus species.[3] Its efficacy against Gram-negative bacteria is considered weaker.[1] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are crucial parameters for determining its effective concentration in an ophthalmic formulation.

| Organism | MIC | MBC | Reference |

| S. aureus | Not specified in search results | Not specified in search results | |

| S. epidermidis | Not specified in search results | Not specified in search results | |

| P. aeruginosa | Ineffective | Ineffective | [2] |

| E. coli | Not specified in search results | Not specified in search results |

Note: The provided table is a template. Specific MIC and MBC values for ophthalmic isolates should be determined experimentally using the protocols outlined below.

Formulation of a Sterile Ophthalmic Irrigating Solution

The formulation of a sterile, isotonic, and pH-balanced ophthalmic solution is critical for intraocular use to prevent corneal and endothelial damage. The following is a sample formulation for research purposes.

| Ingredient | Concentration (% w/v) | Purpose |

| This compound Lactate | 0.05% - 0.2% | Active Pharmaceutical Ingredient |

| Sodium Chloride | q.s. to isotonicity | Tonicity adjusting agent |

| Sodium Phosphate (dibasic) | q.s. to pH 7.0-7.4 | Buffering agent |

| Sodium Phosphate (monobasic) | q.s. to pH 7.0-7.4 | Buffering agent |

| Water for Injection | q.s. to 100% | Vehicle |

Protocol for Formulation:

-

Accurately weigh the required amounts of this compound lactate, sodium chloride, and buffering agents.

-

Dissolve the components in a portion of Water for Injection with continuous stirring.

-

Adjust the pH of the solution to 7.0-7.4 using the buffering agents.

-

Add Water for Injection to the final volume.

-

Sterilize the solution by autoclaving or by filtration through a 0.22 µm sterile filter.

-

Aseptically fill the solution into sterile containers.

Experimental Protocols

Antimicrobial Efficacy Testing

a. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: Culture relevant bacterial strains (e.g., S. aureus, S. epidermidis) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of twofold dilutions of the this compound lactate ophthalmic solution in MHB in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound lactate that completely inhibits visible bacterial growth.

-

MBC Determination: Subculture 10 µL from each well showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

b. Time-Kill Assay:

This assay evaluates the rate of bactericidal activity.

-

Preparation: Prepare tubes containing MHB with different concentrations of the this compound lactate solution (e.g., 1x, 2x, and 4x the MIC).

-

Inoculation: Inoculate each tube with a standardized bacterial suspension. Include a control tube without the drug.

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each tube.

-

Plating and Incubation: Perform serial dilutions of the aliquots and plate them on MHA. Incubate the plates at 37°C for 24-48 hours.

-

Data Analysis: Count the number of colony-forming units (CFU/mL) at each time point and plot the results as a log10 CFU/mL versus time curve.

Cytotoxicity Assessment on Ocular Cells

a. Human Corneal Epithelial (HCE-T) Cell Culture:

-

Culture immortalized human corneal epithelial cells (HCE-T) in a suitable culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

b. Lactate Dehydrogenase (LDH) Release Assay:

This assay measures plasma membrane damage.[4]

-

Cell Seeding: Seed HCE-T cells in a 96-well plate and allow them to adhere and grow to confluence.

-

Treatment: Expose the cells to various concentrations of the this compound lactate ophthalmic solution for a clinically relevant duration (e.g., 15-30 minutes). Include a positive control (e.g., Triton X-100) and a negative control (culture medium).

-

LDH Measurement: After exposure, collect the cell culture supernatant. Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Visualizations

Caption: Mechanism of action of this compound Lactate in bacteria.

Caption: Experimental workflow for developing an ophthalmic solution.

Safety Considerations

This compound lactate is reported to cause skin and eye irritation.[5][6] Therefore, comprehensive preclinical safety studies are imperative before any clinical application. This includes in-depth ocular irritation and toxicity studies using relevant animal models. The provided cytotoxicity protocol is an initial in vitro screening step.

Conclusion

This compound lactate presents a promising avenue for the development of a novel ophthalmic antiseptic solution for surgical use, particularly due to its potent activity against common Gram-positive ocular pathogens. However, its application is still in a theoretical and experimental phase. The protocols provided herein offer a structured approach for researchers and drug development professionals to systematically evaluate its potential, from formulation to preclinical assessment of efficacy and safety. Rigorous adherence to established guidelines for ophthalmic drug development is essential for any future clinical translation.

References

- 1. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. science.rsu.lv [science.rsu.lv]

- 3. europeanreview.org [europeanreview.org]

- 4. Cytotoxicity tests on eye drop preparations by LDH release assay in human cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bactericidal activity of three different antiseptic ophthalmic preparations as surgical prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application of Ethacridine in Stem Cell Research: A Focus on Directed Differentiation

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethacridine, a topical antiseptic, has emerged as a small molecule of interest in the field of stem cell research, particularly for its ability to direct cellular differentiation. Traditionally used for its antimicrobial properties, recent studies have unveiled its role as a potent activator of the transcriptional coactivator with PDZ-binding motif (TAZ). TAZ, along with its paralog Yes-associated protein (YAP), are key downstream effectors of the Hippo signaling pathway, which plays a pivotal role in regulating organ size, cell proliferation, and stem cell fate.

The primary application of this compound in stem cell research lies in its capacity to induce the differentiation of pluripotent stem cells into specific lineages. Notably, research has demonstrated that this compound can direct human embryonic stem cells (hESCs) to differentiate into thyroid follicular cells[1]. This is achieved through the activation of TAZ, which in turn enhances the transcriptional activity of key thyroid-specific transcription factors, PAX8 and NKX2-1[1]. This targeted differentiation opens avenues for disease modeling of thyroid disorders and for the development of regenerative therapies.

Beyond pluripotent stem cells, this compound has also been investigated for its effects on cancer cells, including cancer stem cells. Studies have shown that it can induce apoptosis and promote differentiation in thyroid cancer cells, suggesting a potential therapeutic role in targeting the stem-like populations within tumors that are often resistant to conventional therapies[2][3][4]. The mechanism of action in this context is also linked to its ability to activate TAZ and potentially inhibit poly(ADP-ribose) glycohydrolase (PARG)[2][4].

These findings highlight this compound as a valuable chemical tool for manipulating cell fate, with potential applications in regenerative medicine, drug discovery, and cancer research. Its ability to modulate the TAZ signaling pathway provides a specific mechanism to be explored for controlling stem cell behavior.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on gene expression in human embryonic stem cells and thyroid cancer cells.

Table 1: Effect of this compound on Thyroid-Specific Gene Expression in Human Embryonic Stem Cells

| Gene | Treatment Group | Fold Change in Expression (vs. Control) | Reference |

| TAZ | This compound (1 µM) | ~2.5 | [1] |

| PAX8 | This compound (1 µM) | ~4.0 | [1] |

| NKX2-1 | This compound (1 µM) | ~3.5 | [1] |

| Thyroglobulin (TG) | This compound (1 µM) + TSH | Significant Induction | [1] |

| Thyroid Peroxidase (TPO) | This compound (1 µM) + TSH | Significant Induction | [1] |

| TSH Receptor (TSHR) | This compound (1 µM) + TSH | Significant Induction | [1] |

| Sodium-Iodide Symporter (NIS) | This compound (1 µM) + TSH | Significant Induction | [1] |

Data is approximated from figures in the cited reference.

Table 2: Effect of this compound on Gene Expression in Thyroid Cancer Cell Lines

| Cell Line | Gene | Fold Change in Expression (vs. Control) | Reference |

| Nthy-ori 3-1 | TTF-1 | 5.04 | [3] |

| Nthy-ori 3-1 | PAX8 | 2.73 | [3] |

| Nthy-ori 3-1 | NIS | 4.12 | [3] |

| SW1736 | PAX8 | 3.41 | [2][3] |

| SW1736 | NIS | 1.53 | [2][3] |

Experimental Protocols

Protocol 1: Directed Differentiation of Human Embryonic Stem Cells into Thyroid Follicular Cells using this compound

This protocol is adapted from Ma et al., Thyroid, 2017.[1]

Materials:

-

Human embryonic stem cells (hESCs)

-

hESC culture medium

-

Activin A

-

This compound solution (1 mM stock in DMSO)

-

Thyrotropin (TSH)

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Matrigel

-

6-well tissue culture plates

-

Quantitative real-time PCR (qRT-PCR) reagents and primers for TAZ, PAX8, NKX2-1, TG, TPO, TSHR, and NIS.

-

Antibodies for immunofluorescence staining of thyroid-specific markers.

Procedure:

-

Endoderm Induction:

-

Culture hESCs on Matrigel-coated plates in hESC medium.

-

To induce definitive endoderm, treat the hESCs with 100 ng/mL Activin A in differentiation medium for 4 days.

-

-

Thyroid Progenitor Specification:

-

After 4 days of endoderm induction, replace the medium with a thyroid specification medium containing DMEM/F12, 10% FBS, and 1% Penicillin-Streptomycin.

-

Add this compound to the medium at a final concentration of 1 µM.

-

Culture the cells for an additional 4 days, changing the medium every 2 days.

-

-

Thyroid Follicular Cell Maturation:

-

After 4 days of this compound treatment, replace the medium with a maturation medium containing DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, this compound (1 µM), and TSH (10 mU/mL).

-

Culture the cells for a further 7-14 days to allow for the formation of thyroid follicles and the expression of mature thyroid markers. Change the medium every 2 days.

-

-

Analysis:

-

At the end of the differentiation protocol, harvest the cells for analysis.

-

Assess the expression of thyroid-specific genes (TAZ, PAX8, NKX2-1, TG, TPO, TSHR, NIS) by qRT-PCR.

-

Perform immunofluorescence staining to confirm the presence and localization of thyroid-specific proteins.

-

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound in stem cell differentiation.

Caption: Workflow for directed differentiation of hESCs using this compound.

References

- 1. TAZ Induction Directs Differentiation of Thyroid Follicular Cells from Human Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. This compound Induces Apoptosis and Differentiation in Thyroid Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]

- 4. This compound Induces Apoptosis and Differentiation in Thyroid Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethacridine for Selective Staining of Cellular Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacridine, an aromatic organic compound derived from acridine, is a fluorescent dye with a historical application as a topical antiseptic.[1] As a member of the acridine family, which includes well-known nucleic acid stains like Acridine Orange, this compound possesses the ability to intercalate into DNA.[2] This property, combined with its fluorescent nature, makes it a candidate for various cell staining applications. These notes provide an overview of potential applications and detailed protocols for using this compound to selectively stain cellular components, primarily focusing on nucleic acids and highly acidic intracellular granules.

Principle of Staining

This compound lactate is a cell-permeant dye that, like other acridine derivatives, exhibits fluorescence upon binding to macromolecules. Its primary mechanism of action for staining is the intercalation between the base pairs of DNA.[2] This interaction is the basis for its use in visualizing nuclear material. Furthermore, acridine dyes are known to bind to acidic polymers, such as the heparin found in mast cell granules, leading to a metachromatic shift in fluorescence that can be used for selective identification.

Applications

-

General Nuclear Staining: For the visualization of the nucleus in fixed cells for microscopy.

-

Differential Staining of Nucleic Acids: Potential to distinguish between double-stranded DNA and single-stranded RNA, similar to Acridine Orange.

-

Selective Staining of Acidic Granules: Identification of mast cells and other granulocytes containing highly acidic proteoglycans.

-

Cell Viability and Apoptosis Assessment: Can be used in conjunction with other dyes to differentiate between live, apoptotic, and necrotic cells.

Quantitative Data for this compound Staining